![molecular formula C17H15N3 B14152013 6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline](/img/structure/B14152013.png)
6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline is a nitrogen-containing heterocyclic compound that belongs to the quinoline family Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline typically involves the reaction of quinoline derivatives with benzylhydrazine. One common method includes the condensation of 2-benzylhydrazinylidene with 6-formylquinoline under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium acetate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs large-scale batch reactors. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. Techniques such as crystallization and recrystallization are commonly used to purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding hydrazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted quinoline derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, and other electrophiles.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antimalarial, anti-inflammatory, and antiviral activities.
Industry: Utilized in the development of dyes, catalysts, and materials for electronic applications
Mecanismo De Acción
The mechanism of action of 6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A parent compound with a wide range of applications in medicinal and industrial chemistry.
2-Phenylquinoline: Known for its anticancer and antimicrobial activities.
6-Methylquinoline: Used in the synthesis of dyes and as a precursor for other heterocyclic compounds
Uniqueness
6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline is unique due to its specific structure, which allows it to interact with biological targets in a distinct manner. Its benzylhydrazinylidene moiety enhances its ability to form stable complexes with metal ions, making it a valuable compound for various applications in chemistry and biology .
Propiedades
Fórmula molecular |
C17H15N3 |
|---|---|
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
1-phenyl-N-[(E)-quinolin-6-ylmethylideneamino]methanamine |
InChI |
InChI=1S/C17H15N3/c1-2-5-14(6-3-1)12-19-20-13-15-8-9-17-16(11-15)7-4-10-18-17/h1-11,13,19H,12H2/b20-13+ |
Clave InChI |
KXVUUUGQERAIMJ-DEDYPNTBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CN/N=C/C2=CC3=C(C=C2)N=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)CNN=CC2=CC3=C(C=C2)N=CC=C3 |
Solubilidad |
9.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B14151933.png)
![3,3,5,5-tetramethyl-6-[(E)-2-(3-nitrophenyl)ethenyl]oxane-2,4-dione](/img/structure/B14151937.png)
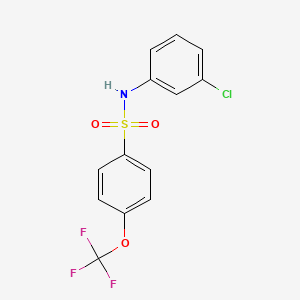
![N-[(2-prop-2-enoxyphenyl)methylideneamino]tridecanamide](/img/structure/B14151943.png)
![2-[[6-amino-2-(N-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14151954.png)
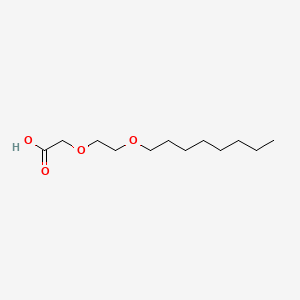
![(1Z)-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-hydroxybutanimidamide](/img/structure/B14151967.png)
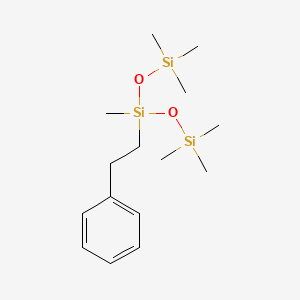
![2-(4-Methylphenyl)benzo[H]quinazoline](/img/structure/B14151980.png)
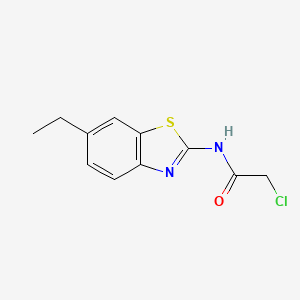
![1,4-Diethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B14151995.png)
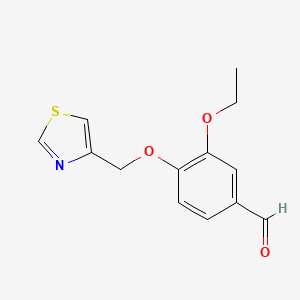
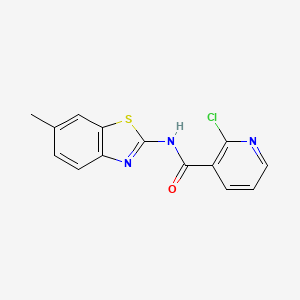
![N,N-Diethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide](/img/structure/B14152006.png)
